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Compound of Interest

Compound Name: Chelidonine hydrochloride

Cat. No.: B157154 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparative analysis of the prominent alkaloids found in Chelidonium majus

(greater celandine). This document summarizes quantitative data, details experimental

protocols, and visualizes key biological pathways to support further investigation and drug

discovery efforts.

Chelidonium majus is a perennial herbaceous plant that has been used in traditional medicine

for centuries. It is a rich source of isoquinoline alkaloids, which are responsible for its wide

range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and

antiviral effects.[1][2][3] This guide focuses on the comparative analysis of the major alkaloids,

their biological effects, and the underlying molecular mechanisms.

Quantitative Analysis of Major Alkaloids
The concentration of alkaloids in Chelidonium majus varies significantly depending on the plant

part and the season of collection.[4] The roots are generally the richest source of most

alkaloids, with concentrations of some compounds being several-fold higher than in the aerial

parts.[4]
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Alkaloid Plant Part
Collection
Season

Concentration
(mg/100g dry
matter)

Reference

Coptisine Herb Spring 1027.10 ± 13.37 [4]

Herb Autumn 287.47 ± 3.07 [4]

Root Spring 542.11 ± 10.89 [4]

Root Autumn 456.73 ± 7.65 [4]

Chelidonine Herb Spring 256.33 ± 15.78 [4]

Herb Autumn 115.93 ± 14.69 [4]

Root Spring
1780.67 ±

263.52
[4]

Root Autumn 897.65 ± 56.34 [4]

Sanguinarine Herb Spring 2.34 ± 0.11 [4]

Herb Autumn 1.14 ± 0.07 [4]

Root Spring 30.74 ± 7.53 [4]

Root Autumn 15.23 ± 2.11 [4]

Chelerythrine Herb Spring 4.56 ± 0.23 [4]

Herb Autumn 2.31 ± 0.15 [4]

Root Spring 25.43 ± 3.45 [4]

Root Autumn 12.87 ± 1.98 [4]

Berberine Herb Spring 15.67 ± 1.23 [4]

Herb Autumn 8.98 ± 0.87 [4]

Root Spring 45.32 ± 4.56 [4]

Root Autumn 23.45 ± 2.31 [4]

Protopine Herb Spring 56.78 ± 5.67 [4]
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Herb Autumn 23.45 ± 2.34 [4]

Root Spring 123.45 ± 12.34 [4]

Root Autumn 67.89 ± 6.78 [4]

Comparative Cytotoxicity of Chelidonium majus
Alkaloids
The alkaloids from Chelidonium majus have demonstrated significant cytotoxic activity against

a variety of cancer cell lines. The potency of these alkaloids varies depending on the specific

compound and the cancer cell type. Sanguinarine is often reported as one of the most potent

cytotoxic alkaloids from this plant.[1]
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Alkaloid/Extra
ct

Cell Line Cancer Type IC50 Value Reference

Chelidonine HeLa Cervical Cancer 85 µM [5]

HT-29 Colon Cancer 16.7 µM [5]

A549 Lung Cancer >141 µM [5]

Sanguinarine
Leukemia cell

lines
Leukemia up to 0.10 µM [1]

HaCaT Keratinocyte 0.2 µM [1]

Chelerythrine
(Less potent than

sanguinarine)
- - [1]

Berberine
(Less potent than

sanguinarine)
- - [1]

C. majus Root

Extract
FaDu

Pharyngeal

Cancer

2.52 ± 0.25

µg/mL
[6]

MDA-MB-231 Breast Cancer
2.61 ± 0.33

µg/mL
[6]

A375 Melanoma 12.65 µg/mL [6][7]

SK-MEL-3 Melanoma 1.93 µg/mL [6][7]

C. majus

(Cultivated)

Extract

B16-F10 Melanoma
174.98 ± 1.12

µg/mL
[1][2]

HepG2 Liver Cancer
226.46 ± 1.66

µg/mL
[2]

CaCo-2
Colorectal

Cancer

291.07 ± 1.10

µg/mL
[2]

Experimental Protocols
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Extraction and Quantification of Alkaloids by TLC-
Densitometry
This method allows for the qualitative and quantitative determination of the main alkaloids in

Chelidonium majus.[8][9][10][11]

a. Sample Preparation and Extraction:

Dry and powder the plant material (roots or aerial parts).

Extract 100 g of the powdered material with 1000 mL of 12% (v/v) aqueous acetic acid in a

water bath for 30 minutes.

Filter the extract and make it alkaline (pH 9-10) with 25% ammonia solution.

Extract the alkaloids with chloroform (3 x 150 mL).

Combine the chloroform extracts and evaporate to dryness under vacuum.

Dissolve the residue in a known volume of methanol for TLC analysis.

b. TLC-Densitometric Analysis:

Stationary Phase: Pre-coated silica gel 60 F254 TLC plates.

Sample Application: Apply the methanolic extract and standard solutions of the alkaloids as

bands.

Mobile Phase (Two-step elution):

First development: Chloroform: Methanol: Water (70:30:4, v/v/v).

Second development: Toluene: Ethyl acetate: Methanol (83:15:2, v/v/v).

Densitometric Scanning: After development, dry the plates and scan them using a TLC

scanner. The quantification is performed by measuring the fluorescence or absorbance of the

separated alkaloid bands at their respective maximum wavelengths.
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Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

[13][14][15][16]

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL and

incubate for 24 hours to allow for cell attachment.

Treatment: Treat the cells with various concentrations of the Chelidonium majus extracts or

isolated alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a

vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to

each well and incubate for 3-4 hours at 37°C.

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution

(e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by

plotting the percentage of cell viability against the concentration of the test substance.

Signaling Pathways and Molecular Mechanisms
The anticancer effects of Chelidonium majus alkaloids are mediated through the modulation of

various signaling pathways involved in cell proliferation, apoptosis, and survival. The PI3K/AKT

and p38/JNK MAPK pathways are two of the key pathways targeted by these alkaloids.

PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial intracellular signaling pathway that promotes cell survival

and proliferation. Several alkaloids from Chelidonium majus have been shown to inhibit this

pathway in cancer cells.
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Caption: Inhibition of the PI3K/AKT pathway by Chelidonium majus alkaloids.
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Chelidonine has been shown to downregulate the phosphorylation of both PI3K and AKT in

melanoma cells.[6] Chelerythrine and protopine also exert inhibitory effects on the PI3K/AKT

signaling pathway.[2][3]

p38/JNK MAPK Signaling Pathway
The p38 and JNK mitogen-activated protein kinase (MAPK) pathways are typically activated in

response to cellular stress and can lead to apoptosis. Several alkaloids from Chelidonium

majus have been found to activate these pathways in cancer cells.
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Caption: Activation of the p38/JNK MAPK pathway by C. majus alkaloids.

Sanguinarine and berberine have been demonstrated to induce apoptosis in cancer cells by

increasing the phosphorylation and activation of p38 and JNK.[5][11][17] Chelidonine has also

been shown to activate the p38 signaling pathway.[3]

Experimental Workflow Overview
The following diagram illustrates a general workflow for the comparative analysis of alkaloids

from Chelidonium majus.

Plant Material Processing

Chemical Analysis Biological Evaluation

Chelidonium majus
(Roots, Aerial Parts)

Alkaloid Extraction
(Acid-Base Extraction)

TLC-Densitometry
(Quantification)

LC-MS/SFC
(Identification & Quantification)

Cytotoxicity Assays
(e.g., MTT)

Mechanism of Action
(Western Blot for Signaling Proteins)

Click to download full resolution via product page

Caption: General experimental workflow for alkaloid analysis.
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This guide provides a foundational understanding of the comparative analysis of alkaloids from

Chelidonium majus. The presented data and protocols are intended to facilitate further

research into the therapeutic potential of these natural compounds. The complex interplay of

these alkaloids and their synergistic effects warrant continued investigation for the development

of novel anticancer agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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